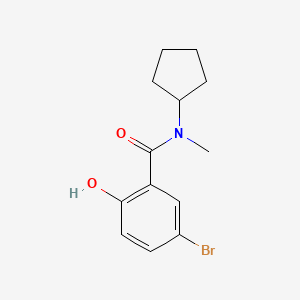
N-cyclopentyl-N,2-dimethylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N,2-dimethylquinoline-4-carboxamide, also known as CPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of quinoline derivatives and has been found to possess unique properties that make it suitable for use in several applications.
Wirkmechanismus
The exact mechanism of action of N-cyclopentyl-N,2-dimethylquinoline-4-carboxamide is not fully understood. However, it has been found to interact with metal ions, such as zinc, and form complexes that are fluorescent. This compound has also been found to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the growth and spread of cancer cells. This compound has also been found to interact with metal ions, such as zinc, and form fluorescent complexes. In addition, this compound has been found to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopentyl-N,2-dimethylquinoline-4-carboxamide in lab experiments is its fluorescent properties. This compound can be used as a fluorescent probe for the detection of metal ions, making it useful in a variety of applications. The synthesis method for this compound is relatively simple and can be carried out on a large scale, making it suitable for industrial applications. However, one of the limitations of using this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-cyclopentyl-N,2-dimethylquinoline-4-carboxamide in scientific research. This compound has shown promising results in the detection of metal ions, such as zinc, and can be further studied for its potential use in the development of new materials, such as sensors and probes. This compound has also shown potential as an anti-cancer agent and can be further studied for its use in cancer therapy. In addition, this compound can be further studied for its antioxidant properties and potential use in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method for this compound is relatively simple, and it has been found to possess several properties that make it useful in scientific research. This compound has shown promising results in the detection of metal ions, development of new materials, and potential use as an anti-cancer agent. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of N-cyclopentyl-N,2-dimethylquinoline-4-carboxamide involves the reaction of 2,3-dimethylquinoxaline with cyclopentylamine and isocyanic acid. The reaction takes place in the presence of a catalyst and results in the formation of the desired compound. The synthesis method is relatively simple and can be carried out on a large scale, making it suitable for industrial applications.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N,2-dimethylquinoline-4-carboxamide has been found to possess several properties that make it useful in scientific research. It has been used as a fluorescent probe for the detection of metal ions and has shown promising results in the detection of zinc ions. This compound has also been used in the development of new materials, such as polymers and nanoparticles, due to its unique properties. In addition, this compound has been studied for its potential use as an anti-cancer agent and has shown promising results in inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N,2-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-11-15(14-9-5-6-10-16(14)18-12)17(20)19(2)13-7-3-4-8-13/h5-6,9-11,13H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSNINAMEFLLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
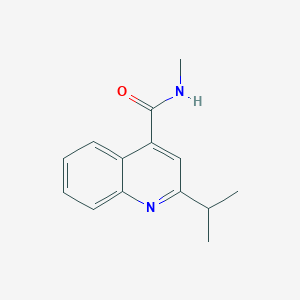
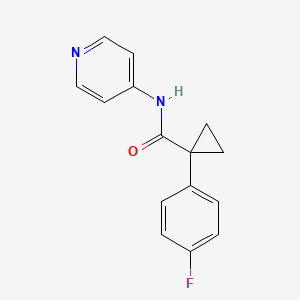
![N-benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7503774.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)

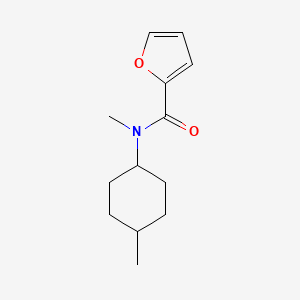
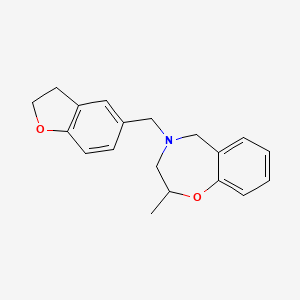
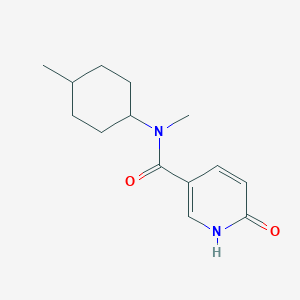

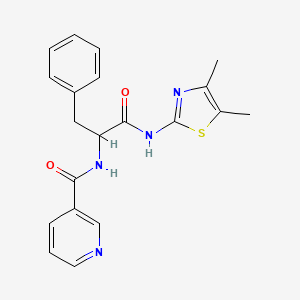
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)
